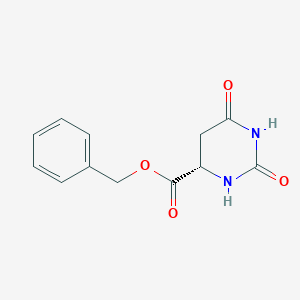

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate

Descripción general

Descripción

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate is a chiral compound that belongs to the class of dihydroorotate derivatives This compound is characterized by its unique structure, which includes a benzyl group attached to a hexahydropyrimidine ring with two oxo groups and a carboxylate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and dihydroorotic acid.

Formation of Benzyl Ester: Benzyl alcohol is reacted with dihydroorotic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the benzyl ester.

Cyclization: The benzyl ester undergoes cyclization under controlled conditions, typically involving heating and the use of a base like sodium hydroxide, to form the hexahydropyrimidine ring.

Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo groups, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents are carefully selected to facilitate the reactions and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate has been investigated for its potential as an anti-cancer agent. Its structure allows for interactions with biological targets involved in cancer cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating improved cytotoxicity against various cancer cell lines compared to existing chemotherapeutics.

-

Organic Synthesis

- This compound serves as an important intermediate in the synthesis of pyrimidine derivatives. Its functional groups facilitate nucleophilic substitutions and cyclization reactions.

- Example Reaction : The compound can undergo a reaction with amines to form pyrimidine-based pharmaceuticals, showcasing its versatility as a building block in synthetic pathways.

-

Materials Science

- Due to its thickening and stabilizing properties, this compound is utilized in the formulation of emulsions and gels.

- Application : In cosmetic formulations, it acts as an emulsifier that enhances the stability of oil-water mixtures, improving product texture and performance.

Data Tables

Mecanismo De Acción

The mechanism by which (S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Methyl 2,6-dioxohexahydropyrimidine-4-carboxylate: Similar in structure but with a methyl group instead of a benzyl group.

(S)-Dihydroorotate: A simpler compound with a similar hexahydropyrimidine ring but lacking the benzyl ester group.

Uniqueness

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate is unique due to the presence of the benzyl group, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can impart unique properties that are valuable in various applications.

Actividad Biológica

(S)-Benzyl 2,6-dioxohexahydropyrimidine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives. Its molecular structure features a benzyl group attached to a pyrimidine core, which contributes to its biological activity. The compound can be represented by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 248.23 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyrimidine derivatives possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cellular functions, leading to cell death or inhibition of growth.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Some studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The precise mechanism involves the modulation of specific signaling pathways that regulate cell proliferation and survival .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, altering their activity and leading to reduced cell viability in malignant cells.

Case Studies and Research Findings

- Antibacterial Activity Study :

- Anticancer Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Significant against S. aureus and E. coli | Moderate inhibition of cancer cell proliferation |

| Ethyl 6-methyl-2-(benzylthio)pyrimidine-5-carboxylate | Similar | Moderate | High |

| Benzothiazole derivatives | Different scaffold | High | Variable |

Propiedades

IUPAC Name |

benzyl (4S)-2,6-dioxo-1,3-diazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-10-6-9(13-12(17)14-10)11(16)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGIAHPVSBKYAG-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542514 | |

| Record name | Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103300-84-1 | |

| Record name | Benzyl (4S)-2,6-dioxohexahydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.